8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
8-(chloromethyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-7(2)9-12-13-10-8(6-11)4-3-5-14(9)10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZOOFJMFVLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CC=C2CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyridine structure, with chloromethyl and isopropyl substituents. The synthesis typically involves the cyclization of hydrazine derivatives with appropriate nitriles followed by condensation reactions to form the fused ring system.
Synthetic Route Overview
- Formation of Triazole Ring: Cyclization via hydrazine derivatives.
- Fusion with Pyridine: Condensation reactions under specific catalytic conditions.
Anticancer Properties
Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
The compound's mechanism of action involves the inhibition of key kinases associated with cancer proliferation, such as c-Met kinase.
Antimicrobial Activity
In addition to anticancer properties, triazolo derivatives have demonstrated antimicrobial effects. The presence of the chloromethyl group enhances the compound's ability to disrupt microbial cell membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition: Compounds in this class often inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.
Case Studies
Several studies have evaluated the biological efficacy of triazolo derivatives:
- Study on c-Met Inhibition:
-
Antimicrobial Evaluation:
- A series of compounds were tested against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications at the chloromethyl position significantly affected antimicrobial potency.
Q & A
Q. How can the synthesis of 8-(Chloromethyl)-3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves cyclization of hydrazinylpyridine precursors followed by chloromethylation. Key optimizations include:
- Lewis Acid Catalysts : Use ZnCl₂ or AlCl₃ during chloromethylation to enhance electrophilic substitution at the 8-position .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions; lower temperatures (<40°C) improve selectivity during chloromethylation .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while ethanol facilitates greener conditions for oxidative cyclization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted intermediates .
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Herbicidal Activity : Follow protocols from Liu et al. (2015): Test at 150 g a.i. ha⁻¹ against Echinochloa crusgalli; measure inhibition rates at 7 and 14 days post-treatment .
- Antifungal Screening : Use agar diffusion assays against Candida albicans; compare zones of inhibition with fluconazole controls .
- Molecular Docking : Simulate binding to cytochrome P450 or acetolactate synthase (PDB: 1T2D) to prioritize targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across similar triazolopyridines?
Methodological Answer:
- Halogen Substitution : Compare 8-Cl vs. 8-Br analogs (e.g., 8-bromo derivatives in ) to assess electronic effects on herbicidal potency .
- Side Chain Modifications : Replace isopropyl with cyclopropyl or benzyl groups; evaluate steric effects via 3D-QSAR models .
- Pharmacophore Mapping : Overlay electrostatic potentials (MOPAC) to identify critical H-bond acceptors (e.g., triazole N2) .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Dynamic NMR for Tautomerism : Heat samples to 60°C in DMSO-d₆ to distinguish tautomeric forms (e.g., triazole vs. pyridine proton shifts) .
- Isotopic Labeling : Synthesize ¹³C-labeled chloromethyl groups to trace coupling patterns in complex ¹H-¹³C HSQC spectra .
- Crystallographic Validation : Resolve ambiguities in NOE correlations (e.g., chloromethyl orientation) via single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
